[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine
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Overview
Description
[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine is an organic compound characterized by the presence of a bromo, methoxy, and sulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonylation: The addition of a sulfonyl group to the bromo-methoxyphenyl intermediate using sulfonyl chloride in the presence of a base such as pyridine.
Amination: The final step involves the reaction of the sulfonylated intermediate with prop-2-enylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromo and methoxy groups can modulate the compound’s binding affinity and specificity. The prop-2-enylamine moiety may facilitate the compound’s entry into cells and its subsequent biological activity.
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromo-3-methoxyphenyl)sulfonyl]morpholine
- [(4-Bromo-3-methoxyphenyl)sulfonyl]piperazine
- [(4-Bromo-3-methoxyphenyl)sulfonyl]benzene
Uniqueness
[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enylamine moiety differentiates it from other similar compounds, potentially enhancing its cellular uptake and interaction with molecular targets.
Properties
IUPAC Name |
4-bromo-3-methoxy-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h3-5,7,12H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJQSPZWQKYXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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